Stypoldione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

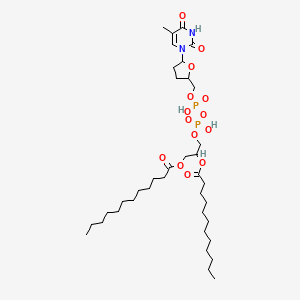

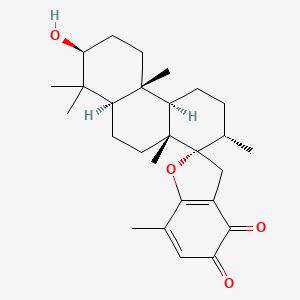

Stypoldione is an ortho-quinone monoalcohol with a molecular weight of 426 . It is derived from the brown seaweed Stypopodium zonale . It was discovered during a study by Gerwick & Fenical (1981) which was investigating mechanisms of chemical defense against foraging in the marine environment .

Synthesis Analysis

The synthesis of Stypoldione involves a biomimetic approach to the novel spirobenzoquinonefuran unit . This strategy has close similarities to the probable biogenesis of this portion of the natural product .Molecular Structure Analysis

Stypoldione has a molecular formula of C27H38O4 . Its average mass is 426.588 Da and its monoisotopic mass is 426.277008 Da .Chemical Reactions Analysis

Stypoldione is known to react covalently with the sulfhydryl groups of a number of proteins including tubulin and with sulfhydryl groups of peptides and small molecules . Thus, Stypoldione could potentially react with a large number of cellular targets .Physical And Chemical Properties Analysis

Stypoldione has a molecular formula of C27H38O4 . Its average mass is 426.588 Da and its monoisotopic mass is 426.277008 Da .Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Stypoldione, derived from the brown seaweed Stypopodium zonale, exhibits interesting pharmacological properties. Initially discovered for its ichthyotoxicity (toxicity to fish), it represents a significant chemical defense mechanism in marine environments. Notably, it was chosen for further study due to its chemical stability, despite not being the most potent compound extracted from the alga (O’Brien et al., 1984).

Cell Division Inhibition

Stypoldione has been found to inhibit cell division in marine embryos and mammalian cell cultures. This inhibition might be attributed to its interaction with microtubules, crucial components in cell division, and its ability to covalently bind with the sulfhydryl groups of proteins like tubulin (O'Brien et al., 1989).

Molecular Interaction

Stypoldione's o-quinone functional group enables it to bind covalently to the sulfhydryl groups of thiol-containing compounds. This interaction is hypothesized to be the basis for its biological actions, including the inhibition of various biological processes (O'Brien et al., 1986).

Synthetic Applications

Efforts have been made in the formal total synthesis of stypoldione, using photochemically triggered electron transfer to initiate biomimetic-type cascade cyclizations of terpenoid polyalkenes. This synthesis approach reflects stypoldione's potential in the field of organic chemistry and drug discovery (Xing & Demuth, 2001).

Cell Cycle Impact

Research indicates that stypoldione affects cell cycle progression, DNA and protein synthesis, and cell division in cultured sea urchin embryos. Its influence on these fundamental biological processes highlights its potential as a tool in cellular biology research (White & Jacobs, 1983).

Inhibition of Microtubule Assembly

Studies have shown that stypoldione can inhibit the assembly of microtubules in vitro, impacting the polymerization of tubulin, a key protein in microtubule formation. This inhibition has implications for understanding the mechanics of cellular structure and function (O'Brien et al., 1983).

Eigenschaften

CAS-Nummer |

71103-05-4 |

|---|---|

Produktname |

Stypoldione |

Molekularformel |

C27H38O4 |

Molekulargewicht |

426.6 g/mol |

IUPAC-Name |

(1S,2S,4aR,4bS,7S,8aR,10aR)-7-hydroxy-2,4b,7',8,8,10a-hexamethylspiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,2'-3H-1-benzofuran]-4',5'-dione |

InChI |

InChI=1S/C27H38O4/c1-15-13-18(28)22(30)17-14-27(31-23(15)17)16(2)7-8-20-25(5)11-10-21(29)24(3,4)19(25)9-12-26(20,27)6/h13,16,19-21,29H,7-12,14H2,1-6H3/t16-,19-,20+,21-,25-,26+,27-/m0/s1 |

InChI-Schlüssel |

LLWMPGSQZXZZAE-JZFVXYNCSA-N |

Isomerische SMILES |

C[C@H]1CC[C@@H]2[C@]3(CC[C@@H](C([C@@H]3CC[C@]2([C@]14CC5=C(O4)C(=CC(=O)C5=O)C)C)(C)C)O)C |

SMILES |

CC1CCC2C3(CCC(C(C3CCC2(C14CC5=C(O4)C(=CC(=O)C5=O)C)C)(C)C)O)C |

Kanonische SMILES |

CC1CCC2C3(CCC(C(C3CCC2(C14CC5=C(O4)C(=CC(=O)C5=O)C)C)(C)C)O)C |

Synonyme |

stypoldione |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(1-ethyl-3-piperidinyl)thio]-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one](/img/structure/B1228763.png)

![3,8-dimethyl-4-oxo-7,8,9,10-tetrahydro-6H-thieno[1,2]pyrimido[4,5-a]azepine-2-carboxylic acid ethyl ester](/img/structure/B1228764.png)

![6-[(4-Aminobenzyl)amino]-2,3,4,5-tetrahydropyridinium](/img/structure/B1228765.png)

![N-[4-[cyano-[3-[2-(4-morpholinyl)ethylamino]-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1228776.png)

![1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine](/img/structure/B1228780.png)